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Compound of Interest

Compound Name: INX-315

Cat. No.: B12375471

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery,
development, and mechanism of action of INX-315, a novel and selective inhibitor of Cyclin-
Dependent Kinase 2 (CDK2). The information is curated for professionals in the field of
oncology and drug development, with a focus on data-driven insights and detailed experimental
context.

Introduction to INX-315

INX-315 is an orally bioavailable small molecule inhibitor that selectively targets CDK2, a key
regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of
proliferation in several cancers, particularly those with amplification of the CCNE1 gene and
those that have developed resistance to CDK4/6 inhibitors.[2][3][4] Developed by Incyclix Bio,
INX-315 has emerged as a promising therapeutic agent designed to address these specific
oncogenic dependencies.[3]

Discovery and Preclinical Development Timeline

The development of a selective CDK2 inhibitor has been a long-standing challenge in oncology
due to the high homology among CDK family members.[2][5] The discovery of INX-315 marked
a significant step forward in achieving this selectivity.
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e Preclinical Research & Discovery (Pre-2023): Initial research and development efforts by
Incyclix Bio focused on creating a potent and selective CDK2 inhibitor. This period involved
the chemical synthesis and screening of compounds to identify a lead candidate with
desirable pharmacological properties.

o First Major Publication (December 2023): A pivotal study, published in Cancer Discovery,
detailed the first preclinical evidence of INX-315's efficacy.[3] This research, a collaboration
between Incyclix Bio and the Peter MacCallum Cancer Centre, demonstrated the drug's
potent and selective inhibition of CDK2.[2][3] The study highlighted its effectiveness in
controlling tumor growth in preclinical models of cancers with CCNE1 amplification and in
breast cancers resistant to CDK4/6 inhibitors.[2][3][4]

e Initiation of Phase 1/2 Clinical Trial (NCT05735080): Following the promising preclinical
results, a first-in-human Phase 1/2 clinical trial, designated INX-315-01, was initiated to
evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of INX-315.[3][6]

 Interim Clinical Data Release (December 2024): Incyclix Bio announced interim data from
the dose escalation portion of the INX-315-01 trial at the 2024 San Antonio Breast Cancer
Symposium.[7][8] The results indicated that INX-315 monotherapy was safe, well-tolerated,
and showed antitumor activity in heavily pretreated patients.[7][8]

o FDA Fast Track Designation (April/May 2025): The U.S. Food and Drug Administration (FDA)
granted Fast Track designation to INX-315 for the treatment of adult patients with CCNE1-
amplified, platinum-resistant or refractory ovarian cancer.[6][9][10] This designation is
intended to facilitate the development and expedite the review of drugs that treat serious
conditions and fill an unmet medical need.[9]

Mechanism of Action

INX-315 functions as a selective inhibitor of CDK2. By binding to and inhibiting the activity of
CDKZ2, it disrupts the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis
(programmed cell death) or therapy-induced senescence.[1][2][4]

The primary molecular consequences of INX-315 activity include:

« Promotion of Retinoblastoma Protein (Rb) Hypophosphorylation: INX-315 treatment leads to
a decrease in the phosphorylation of the retinoblastoma protein (Rb), a key substrate of
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CDK2.[2][4][5] Hypophosphorylated Rb remains active and sequesters E2F transcription
factors, thereby preventing the expression of genes required for the G1 to S phase transition.

 Induction of Cell Cycle Arrest: By blocking the G1/S transition, INX-315 causes cancer cells
to arrest in the G1 phase of the cell cycle.[11]

 Induction of Senescence: In preclinical models, CDK2 inhibition by INX-315 has been shown
to induce a state of cellular senescence in tumor cells, contributing to durable tumor growth
control.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
INX-315.

Table 1: Preclinical In Vitro Efficacy of INX-315

Cell
Assay Type Metric Value . .
Lines/Conditions
Intracellular -
IC50 2.3nM Not specified
NanoBRET
Kinase Selectivity Fold Selectivity >50-fold CDK2 vs. CDK1

) ) CCNE1-amplified
Cell Proliferation

IC50 Low nM range ovarian and gastric
(CTG Assay) )
cancer cell lines
Palbociclib-resistant
Cell Proliferation MCF7 cells (with
IC50 >10 uM to 113 nM o
(CTG Assay) palbociclib co-

treatment)

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance
in inhibiting a specific biological or biochemical function.

Table 2: Preclinical In Vivo Efficacy of INX-315 in Xenograft Models
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Tumor Model Treatment Dosage Outcome

OVCARS3 Ovarian

INX-315 100 mg/kg BID Tumor stasis
CDX
OVCARS3 Ovarian 89% Tumor Growth
INX-315 200 mg/kg QD o
CDX Inhibition (TGI)
GAO0103 Gastric PDX INX-315 100 mg/kg BID Tumor stasis

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; QD: once daily; BID: twice
daily.[12]

Table 3: Interim Phase 1/2 Clinical Trial (INX-315-01) Monotherapy Results

Patient Population Number of Patients  Partial Response Stable Disease
ER+/HER2- Breast -
Not specified 10% 50%
Cancer
CCNE1-amplified
HGSOC/Fallopian Not specified 20% 80%

Tube Cancer

HGSOC: High-grade serous ovarian cancer.[8]

Key Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Cell-Based Assays
o Cell Proliferation Assay (CTG):

o Cancer cell lines (e.g., CCNE1l-amplified ovarian and gastric lines, palbociclib-resistant
breast cancer lines) were seeded in 96-well plates.[12]

o Cells were treated with a 10-point dose-response curve of INX-315 for 6 days.[12]
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o Cell viability was assessed using the CellTiter-Glo® (CTG) luminescent assay, which
measures ATP levels as an indicator of metabolically active cells.

o IC50 values were calculated from the resulting dose-response curves.

o Cell Cycle Analysis:
o Cells were treated with varying concentrations of INX-315 for 24 hours.[12]

o Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium
iodide) and often with EdU to label cells in S-phase.[12]

o The DNA content of the cells was analyzed by flow cytometry to determine the percentage
of cells in each phase of the cell cycle (G1, S, G2/M).[12]

e Western Blotting for Protein Phosphorylation:

o Tumor lysates from xenograft models or cell lysates from in vitro cultures were prepared.
[12]

o Proteins were separated by SDS-PAGE and transferred to a membrane.

o Membranes were probed with primary antibodies specific for total Rb and phosphorylated
Rb (pRb) at various sites.[12]

o Secondary antibodies conjugated to a detection enzyme were used, and the signal was
visualized to assess the levels of protein phosphorylation.

In Vivo Xenograft Mouse Models

o Model Establishment:

o Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) tumors were
implanted into immunocompromised mice.[2][12]

o Tumors were allowed to grow to a specified size before the initiation of treatment.

e Drug Administration:
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o INX-315 was administered orally to the mice at specified doses and schedules (e.g., once
or twice daily).[12]

o A control group of mice received a vehicle solution.

» Efficacy Evaluation:

o Tumor volume and mouse body weight were measured regularly (e.g., twice per week)
throughout the study.[12]

o Tumor growth inhibition (TGI) was calculated at the end of the study to determine the
antitumor activity of INX-315.
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Caption: Mechanism of action of INX-315 in the cell cycle.
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Caption: A typical preclinical experimental workflow for INX-315.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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